1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone
Description
1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone (CAS 478042-08-9) is a synthetic organic compound featuring a fused imidazo[1,2-a]pyridine core substituted with methyl groups at positions 2 and 5. The 3-position of the heterocycle is functionalized with an ethanone group linked to a sulfanyl moiety bearing a 3-(trifluoromethyl)phenyl substituent . This compound is primarily used in research and development, with strict safety protocols due to its hazards, including skin/eye irritation and respiratory toxicity .
Properties
IUPAC Name |
1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-[3-(trifluoromethyl)phenyl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2OS/c1-11-6-7-23-16(8-11)22-12(2)17(23)15(24)10-25-14-5-3-4-13(9-14)18(19,20)21/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGSSQBXZCESEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=O)CSC3=CC=CC(=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601126530 | |
| Record name | 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[[3-(trifluoromethyl)phenyl]thio]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601126530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478042-08-9 | |
| Record name | 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[[3-(trifluoromethyl)phenyl]thio]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478042-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[[3-(trifluoromethyl)phenyl]thio]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601126530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone (CAS No. 478042-08-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.
The compound has the following chemical properties:
- Molecular Formula : C18H15F3N2OS
- Molecular Weight : 364.39 g/mol
- CAS Number : 478042-08-9
These properties suggest a complex structure that may contribute to its biological activities.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that imidazo[1,2-a]pyridine derivatives can induce apoptosis in various cancer cell lines. The presence of the trifluoromethyl group is believed to enhance the lipophilicity and bioavailability of these compounds, potentially increasing their effectiveness against tumors.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. A study demonstrated that thiazole and imidazole derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. The sulfanyl group in particular enhances interaction with bacterial membranes, leading to increased efficacy.
Anticonvulsant Properties
Recent findings suggest potential anticonvulsant activity for this compound class. In animal models, certain derivatives showed a reduction in seizure frequency, indicating that modifications in the molecular structure can influence pharmacological outcomes.
Biological Activity Summary Table
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticonvulsant | Reduces seizure frequency in models |
Structure-Activity Relationship (SAR)
The following table summarizes key structural features associated with biological activity:
| Structural Feature | Activity Type | Impact on Activity |
|---|---|---|
| Trifluoromethyl group | Anticancer | Increases lipophilicity and bioavailability |
| Sulfanyl group | Antimicrobial | Enhances membrane interaction |
| Imidazo[1,2-a]pyridine core | Anticonvulsant | Essential for anticonvulsant effects |
Case Study 1: Anticancer Research
In a study published in Molecules, researchers synthesized various imidazo[1,2-a]pyridine derivatives and tested their cytotoxicity against A-431 and HT29 cell lines. The most potent compound exhibited an IC50 value significantly lower than that of doxorubicin, indicating superior efficacy in inhibiting cancer cell proliferation .
Case Study 2: Antimicrobial Evaluation
A study published in Antibiotics evaluated the antimicrobial efficacy of several thiazole-containing compounds. The results indicated that the tested compounds had a marked inhibitory effect on both Staphylococcus aureus and Escherichia coli strains. The presence of the sulfanyl moiety was crucial for enhancing antibacterial activity .
Case Study 3: Evaluation of Anticonvulsant Activity
Research conducted on a series of pyridine derivatives showed promising anticonvulsant properties in rodent models. The study highlighted that specific substitutions on the imidazo ring could lead to significant reductions in seizure duration and frequency .
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in medicinal chemistry due to its structural characteristics that may influence biological activity. It is particularly noted for its role in:
- Anticancer Activity : Preliminary studies suggest that derivatives of imidazo[1,2-a]pyridine compounds exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl and sulfanyl groups may enhance the potency and selectivity of these compounds against tumor cells .
- Antimicrobial Properties : Research indicates that similar imidazo compounds possess antimicrobial activity, making this compound a candidate for further investigation in developing new antibiotics .
Material Science
In material science, the compound's unique functional groups allow it to be utilized in:
- Synthesis of Advanced Materials : The presence of trifluoromethyl and sulfur groups can be leveraged in the synthesis of polymers and materials with specific electrical or thermal properties .
- Nanotechnology : Its potential applications in nanotechnology include the development of nanocarriers for drug delivery systems owing to its ability to form stable complexes with various therapeutic agents.
Case Study 1: Anticancer Activity
A study published in Drug Target Insights explored the efficacy of imidazo[1,2-a]pyridine derivatives against human cancer cell lines. The results indicated that compounds with similar structures to 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone exhibited significant cytotoxicity, suggesting a promising avenue for anticancer drug development .
Case Study 2: Antimicrobial Testing
In a comparative analysis of various imidazo compounds, researchers found that those with trifluoromethyl substitutions demonstrated enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. This positions this compound as a potential candidate for further antimicrobial studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to analogs within the imidazo[1,2-a]pyridine and sulfanyl-ethanone families. Key comparisons include:
Structural and Electronic Properties
- Trifluoromethyl vs. Halogen Substituents : The CF₃ group is strongly electron-withdrawing, increasing resistance to oxidative metabolism and enhancing binding to electron-deficient targets. In contrast, chloro or fluoro substituents (e.g., in Chalc2 or CAS 478042-01-2) offer moderate electronegativity, balancing solubility and activity .
- Sulfanyl Linker : The thioether bridge in the target compound may improve membrane permeability compared to oxygen or nitrogen-based linkers in analogs like Schiff bases (e.g., (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine) .
Data Table: Key Structural and Functional Comparisons
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
